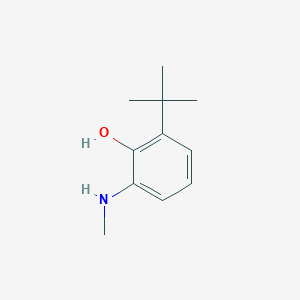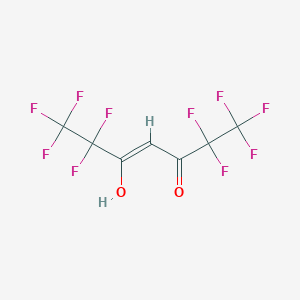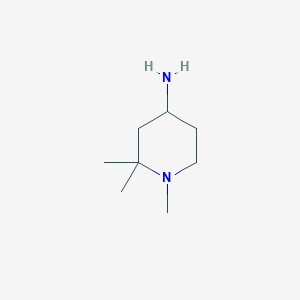
1,3-Dimethylindolin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylindolin-2-imine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indole ring with two methyl groups attached at the 1 and 3 positions, and an imine group at the 2 position.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylindolin-2-imine can be synthesized through various methods. One common method involves the reaction of N-methylindoles with tosyl azide, followed by dehydroaromatization and ring-opening cascade . The initial [3 + 2] cycloaddition is the rate-determining step with an activation barrier of 17.0 kcal/mol. The formation of 2-iminoindoline proceeds via the initial [3 + 2] cycloaddition followed by a dinitrogen extrusion in a concerted fashion and subsequent 1,2-hydride shift .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
化学反応の分析
Types of Reactions
1,3-Dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methyl groups and the imine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxoindolin-2-one derivatives.
Reduction: Formation of 1,3-dimethylindolin-2-amine.
Substitution: Formation of various substituted indolin-2-imine derivatives.
科学的研究の応用
1,3-Dimethylindolin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dimethylindolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The imine group plays a crucial role in the interaction with the target molecules, leading to the desired biological effects .
類似化合物との比較
1,3-Dimethylindolin-2-imine can be compared with other similar compounds such as:
3,3-Dimethylindolin-2-one: Similar structure but with a carbonyl group instead of an imine group.
1,3-Dimethylindolin-2-amine: Similar structure but with an amine group instead of an imine group.
Indolin-2-imine derivatives: Various derivatives with different substituents on the indole ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
1,3-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C10H12N2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-7,11H,1-2H3 |
InChIキー |
MUPWCFPEZUOVFP-UHFFFAOYSA-N |
正規SMILES |
CC1C2=CC=CC=C2N(C1=N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


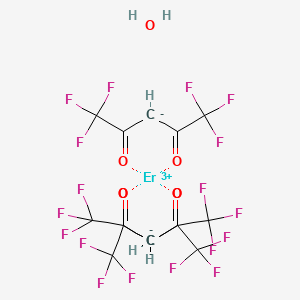
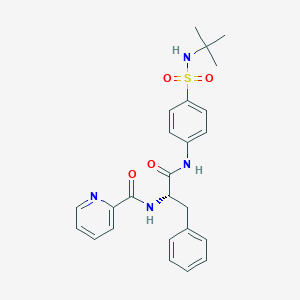

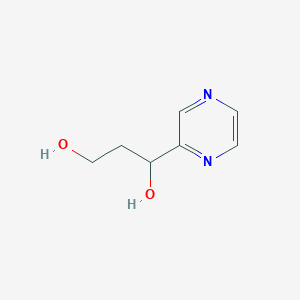
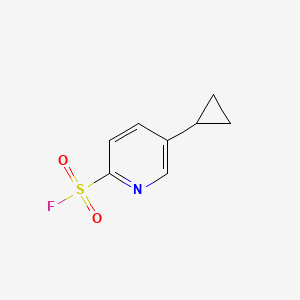
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
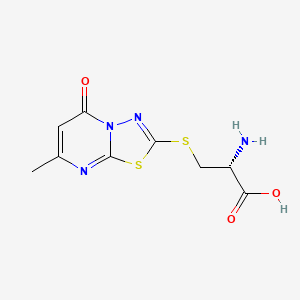
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13114821.png)
